molecular formula C22H26O5 B1668212 Calanolide A CAS No. 142632-32-4

Calanolide A

Cat. No.: B1668212
CAS No.: 142632-32-4
M. Wt: 370.4 g/mol
InChI Key: NIDRYBLTWYFCFV-FMTVUPSXSA-N
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Mechanism of Action

Target of Action

Calanolide A, also known as (+)-Calanolide A, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily targeting the Gag-Pol polyprotein . This protein is crucial for the replication of the human immunodeficiency virus type 1 (HIV-1) . It also forms a stable complex with the HRAS protein, a small G protein in the RAS subfamily of the RAS superfamily of small GTPases .

Mode of Action

This compound interacts with its targets early in the infection process, similar to the known HIV reverse transcriptase (RT) inhibitor 2’, 3’-dideoxycytidine . It is unique among NNRTIs in that it can bind to two distinct sites on the HIV reverse transcriptase enzyme .

Biochemical Pathways

This compound affects the viral life-cycle, specifically the process of reverse transcription, which is essential for the replication of HIV . By inhibiting the reverse transcriptase enzyme, this compound prevents the conversion of viral RNA into DNA, thereby blocking the integration of viral DNA into the host genome and subsequent production of new virus particles .

Pharmacokinetics

This compound is rapidly absorbed following administration, with time to maximum concentration of drug in plasma (Tmax) values occurring between 2.4 and 5.2 hours post-dosing . The compound is metabolized by cytochrome P450 CYP3A . Both the mean concentration in plasma (Cmax), and the area under the plasma concentration-time curve increase proportionately in relation to the dose . The terminal-phase half-life (t1/2) is approximately 20 hours for the 800 mg dose group .

Result of Action

The primary result of this compound’s action is the inhibition of HIV-1 replication . It is essentially inactive against strains of the less common hiv type 2 .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs. For example, its developers have suggested that drug levels may be enhanced if co-administered with ritonavir (Norvir) . Furthermore, the compound was originally extracted from the tree Calophyllum lanigerum, found in the Malaysian rain forest , indicating that the production and availability of this compound can be influenced by environmental factors related to the growth and distribution of this tree.

Biochemical Analysis

Biochemical Properties

Calanolide A plays a significant role in biochemical reactions, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) . It interacts with the HIV-1 reverse transcriptase enzyme, inhibiting its function . This interaction is crucial in preventing the replication of the HIV-1 virus .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the HIV-1 virus . This inhibition disrupts the viral life-cycle, acting early in the infection process .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the HIV-1 reverse transcriptase enzyme . This binding inhibits the enzyme, thereby preventing the replication of the HIV-1 virus . This compound is selective in its inhibition, affecting the HIV-1 reverse transcriptase but not cellular DNA polymerases or HIV type 2 RT .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been found that there is no accumulation of the parent compound over a 5-day treatment course, with the day 5 area under the curve (AUC) being approximately half of that seen on the first day of dosing .

Dosage Effects in Animal Models

In animal studies, this compound has been generally well tolerated in doses of up to 150 mg/kg in rats and 100 mg/kg in dogs . There were no serious or toxic effects observed with this compound use .

Metabolic Pathways

This compound is metabolized by the cytochrome P450 CYP3A . This metabolic pathway involves the conversion of the compound by the CYP3A enzyme, which is a part of the cytochrome P450 system, a group of enzymes responsible for the metabolism of many substances in the body .

Chemical Reactions Analysis

Calanolide A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .

Properties

IUPAC Name

(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDRYBLTWYFCFV-FMTVUPSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316787
Record name (+)-Calanolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Viral life-cycle studies indicate that calanolide A acts early in the infection process, similar to the known HIV reverse transcriptase (RT) inhibitor 2', 3'-dideoxycytidine. In enzyme inhibition assays, calanolide A potently and selectively inhibits recombinant HIV type 1 RT but not cellular DNA polymerases or HIV type 2 RT within the concentration range tested.
Record name Calanolide A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04886
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

142632-32-4
Record name (+)-Calanolide A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142632-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calanolide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142632324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calanolide A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04886
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+)-Calanolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALANOLIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5A9TQN46W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The synthetic (±)-1 was resolved into enantiomers, (+)-calanolide A and (-)-calanolide A, by preparative HPLC16. Thus, using a normal phase silica gel HPLC column (250 mm×4.6 mm I.D. Zorbasil, 5 μm particle size, MAC-MOD Analytical, Inc., Pa., U.S.A.), the synthetic (±)-1 appeared as one peak with a retention time of 10.15 minutes when hexane/ethyl acetate (70:30) was used as the mobile phase at a flow rate of 1.5 mL/min and a wavelength of 290 nm was used as the uv detector setting. However, on a chiral HPLC column packed with amylose carbamate (250 mm×4.6 mm I.D. Chiralpak AD, 10 μm particle size, Chiral Technologies, Inc., Pa., U.S.A.), two peaks with retention times of 6.39 and 7.15 minutes in a ratio of 1:1 were observed at a flow rate of 1.5 mL/min. The mobile phase was hexane/ethanol (95:5) and the uv detector was set at a wavelength of 254 nm. These two components were separated using a semi-preparative chiral HPLC column, providing the pure enantiomers of calanolide A. The chemical structures of the separated enantiomers, which were assigned based on their optical rotations and compared with the reported natural product, were characterized by spectroscopic data. HPLC chromatograms of (±)-calanolide A and its optical forms are shown in FIG. 6.
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amylose carbamate
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Synthesis routes and methods II

Procedure details

The synthetic (±)-1 was resolved into enantiomers, (±)-calanolide A and (-) calanolide A, by preparative HPLC. Thus, using a normal phase silica gel HPLC column (250 mm×4.6 mm I.D. Zorbasil, 5 μm particle size, MAC-MOD Analytical, Inc., PA, USA), the synthetic (±)-1 appeared as one peak with a retention time of 10.15 minutes when hexane/ethyl acetate (70:30) was used as the mobile phase at a flow rate of 1.5 mL/min and a wavelength of 290 nm was used as the uv detector setting. However, on a chiral HPLC column packed with amylose carbamate (250 mm×4.6 mm I.D. Chiralpak AD, 10 μm particle size, Chiral Technologies, Inc., PA, USA), two peaks with retention times of 6.39 and 7.15 minutes in a ratio of 1:1 were observed at a flow rate of 1.5 mL/min. The mobile phase was hexane/ethanol (95:5) and the uv detector was set at a wavelength of 254 nm. These two components were separated using a semi-preparative chiral HPLC column, providing the pure enantiomers of calanolide A. The chemical structures of the separated enantiomers, which were assigned based on their optical rotations and compared with the reported natural product, were characterized by spectroscopic data. HPLC chromatograms (±)-calanolide A and its optical forms are shown in FIG. 6.
[Compound]
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(±)-calanolide A
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amylose carbamate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Calanolide A
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Calanolide A
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Calanolide A
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